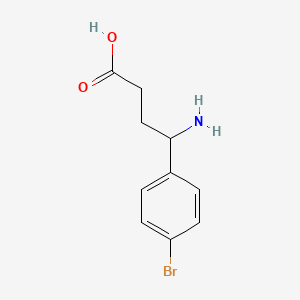
(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a trifluoropropyl group attached to an amino group, which is further linked to a 4-methylbenzenesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate typically involves the reaction of 2-amino-3,3,3-trifluoropropanol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a suitable solvent like diglyme. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of the trifluoropropanol is replaced by the sulfonate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The sulfonate group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amines .
Scientific Research Applications
(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, surfactants, and other industrial products.
Mechanism of Action
The mechanism of action of (2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The trifluoropropyl group imparts unique electronic properties, which can influence the compound’s reactivity and binding affinity. The sulfonate group can participate in hydrogen bonding and electrostatic interactions, further modulating its activity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 2-(Aminomethyl)-3,3,3-trifluoropropyl 4-methylbenzenesulfonate
- 2-Amino-3,3,3-trifluoropropan-1-ol 4-methylbenzenesulfonate
Uniqueness
(2-Amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate is unique due to the presence of both the trifluoropropyl and sulfonate groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C10H12F3NO3S |
|---|---|
Molecular Weight |
283.27 g/mol |
IUPAC Name |
(2-amino-3,3,3-trifluoropropyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C10H12F3NO3S/c1-7-2-4-8(5-3-7)18(15,16)17-6-9(14)10(11,12)13/h2-5,9H,6,14H2,1H3 |
InChI Key |
XEJYAKZQZSUYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(propoxyimino)-1-[4-(trifluoromethoxy)phenyl]propan-2-ylidene]hydroxylamine](/img/structure/B11819452.png)


![N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pent-4-ynamide](/img/structure/B11819486.png)

![N-[1-[5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]ethylidene]hydroxylamine](/img/structure/B11819494.png)


![1,3-Dimethyl 2-{3-[(ethoxycarbonyl)amino]-4-nitrophenyl}propanedioate](/img/structure/B11819504.png)
![(2R,3R,4R,5R)-2-amino-4-[(2R,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal](/img/structure/B11819505.png)




